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Introduction

INCB062079, also known as parsaclisib, is a potent, selective, and irreversible inhibitor of the
Fibroblast Growth Factor Receptor 4 (FGFR4). Dysregulation of the FGF19/FGFR4 signaling
pathway is implicated in the pathogenesis of various cancers, particularly hepatocellular
carcinoma (HCC).[1] This technical guide provides a comprehensive overview of the discovery
and development history of INCB062079, detailing its mechanism of action, preclinical
evaluation, and clinical trial findings.

Discovery and Mechanism of Action

INCB062079 was identified as a highly selective inhibitor of FGFRA4. I1ts mechanism of action is
characterized by the irreversible covalent modification of a specific cysteine residue, Cys552,
located within the active site of FGFR4. This targeted binding is crucial for its selectivity, as this
cysteine residue is not conserved among other FGFR family members. By binding to Cys552,
INCB062079 effectively blocks the autophosphorylation and subsequent activation of FGFRA4,
thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and
survival.[1]

FGF19-FGFR4 Signaling Pathway
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The FGF19-FGFRA4 signaling axis plays a critical role in bile acid homeostasis and is frequently
dysregulated in cancer. The binding of the ligand FGF19 to its receptor FGFR4, in complex with
the co-receptor (3-klotho, triggers a cascade of intracellular events. This activation leads to the
phosphorylation of downstream signaling molecules, including those in the RAS-RAF-MEK-
ERK and PI3K-AKT pathways, which are central to cell growth, proliferation, and survival.
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FGF19-FGFR4 signaling pathway and the inhibitory action of INCB062079.

Preclinical Development

The preclinical evaluation of INCB062079 demonstrated its potent and selective activity against
FGFRA4.

Biochemical and Cellular Assays

In biochemical assays, INCB062079 exhibited a potent inhibitory effect on FGFR4 with a half-
maximal inhibitory concentration (IC50) of 1.2 nM. The compound displayed significant
selectivity for FGFR4 over other FGFR family members and a broad panel of other kinases.[2]

In cell-based assays, INCB062079 selectively inhibited the growth of cancer cell lines with
genetic alterations in the FGF19-FGFR4 axis. Specifically, cell lines with FGF19 amplification
were uniquely sensitive to INCB062079, with half-maximal effective concentrations (EC50) of
less than 200 nM. In contrast, cell lines without this dependence had EC50 values greater than
5000 nM.
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Parameter Value Reference

IC50 (FGFRA4) 1.2 nM

EC50 (FGF19-amplified cells) <200 nM

EC50 (Non-dependent cells) > 5000 nM

Table 1: Preclinical Activity of INCB062079.

In Vivo Studies

The in vivo efficacy of INCB062079 was evaluated in hepatocellular carcinoma (HCC)
xenograft models. Oral administration of INCB062079 led to dose-dependent tumor growth
inhibition and, at higher doses, significant tumor regressions in models with activated FGFR4
signaling.[2] Combination studies with sorafenib, a standard-of-care treatment for HCC,
showed enhanced antitumor efficacy compared to sorafenib alone. Furthermore, INCB062079
treatment resulted in a reduction in plasma alpha-fetoprotein, a surrogate marker of efficacy in
HCC.

Clinical Development

A first-in-human, Phase | clinical trial (NCT03144661) was initiated to evaluate the safety,
tolerability, pharmacokinetics, and pharmacodynamics of INCB062079 in patients with
advanced solid tumors.[1][3]

Study Design

This was a two-part, open-label, dose-escalation and expansion study.[3] Part 1 involved a 3+3
dose-escalation design, with patients initially receiving INCB062079 at a starting dose of 10 mg
once daily.[1][3] The primary objective was to determine the maximum tolerated dose (MTD).
Secondary objectives included assessing the pharmacokinetic and pharmacodynamic profiles
and preliminary antitumor activity.[3]

Experimental Protocols

Inclusion and Exclusion Criteria: Eligible patients had advanced solid tumors that had
progressed on prior therapy.[4] Key exclusion criteria included prior treatment with a selective
FGFRA4 inhibitor and significant cardiac abnormalities.[4] A protocol amendment later required a
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baseline serum 7a-hydroxy-4-cholesten-3-one (C4) concentration below 40.9 ng/mL and
prophylactic use of bile acid sequestrants to mitigate diarrhea.[1]

Pharmacokinetic and Pharmacodynamic Assessment: Plasma samples were collected at
various time points to determine the pharmacokinetic parameters of INCB062079 using a
validated liquid chromatography-tandem mass spectrometry assay.[1] Pharmacodynamic
markers, including plasma FGF19 and serum bile acids (including C4), were assessed to
confirm target engagement.[1][3]
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Workflow of the Phase | Clinical Trial (NCT03144661) for INCB062079.
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Clinical Trial Results

The clinical trial was terminated early due to slow patient accrual, and an MTD was not
established.[1][3] A total of 23 patients were treated.[1]

Safety and Tolerability: INCB062079 demonstrated a manageable safety profile.[1][3] The most
common treatment-related adverse event was diarrhea.[1] Dose-limiting toxicities, including
grade 3 diarrhea and transaminitis, were observed at the 15 mg twice-daily dose, which were
associated with high baseline C4 concentrations.[1][3]

Pharmacokinetics: The exposure to INCB062079 was generally dose-proportional.[1][3]

Pharmacodynamics: Treatment with INCB062079 led to increases in plasma FGF19 and serum
bile acid/C4 concentrations, consistent with on-target inhibition of FGFRA4.[1][3]

Efficacy: One patient with ovarian cancer achieved a partial response with a duration of 7.5
months, and two patients had stable disease.[1][3]

Parameter Result Reference
Number of Patients Treated 23 [1]

Most Common Adverse Event Diarrhea [1]
Pharmacokinetic Profile Dose-proportional exposure [11[3]

_ Increased plasma FGF19 and
Pharmacodynamic Effect ) ) [11[3]
serum bile acids/C4

Objective Response Rate 1 partial response [11[3]

_ 1 partial response, 2 stable
Disease Control Rate ) [11[3]
disease

Table 2: Summary of Phase | Clinical Trial Results for INCB062079.

Conclusion

INCB062079 is a potent and selective irreversible inhibitor of FGFR4 with a well-defined
mechanism of action. Preclinical studies demonstrated its efficacy in cancer models driven by
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FGF19-FGFR4 signaling. The first-in-human clinical trial, although terminated early, provided
valuable data on the safety, pharmacokinetics, and pharmacodynamics of INCB062079,
confirming its on-target activity in humans. These findings support the continued investigation
of the FGF19/FGFR4 axis as a therapeutic target in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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